![molecular formula C5H3ClN4O B2724632 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 1384265-61-5](/img/structure/B2724632.png)

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

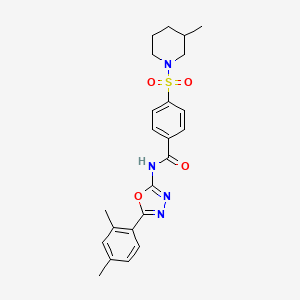

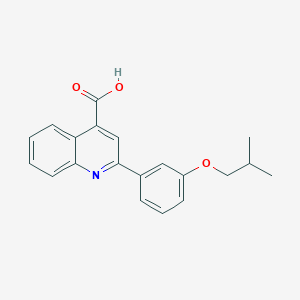

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its pyrazolo[3,4-D]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of a chlorine atom at the 6-position enhances its chemical reactivity and biological properties.

Mechanism of Action

Target of Action

The primary target of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is Cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound: interacts with CDK2, inhibiting its activity. This inhibition leads to significant alterations in cell cycle progression, including cell growth arrest at the G0-G1 stage .

Biochemical Pathways

The inhibition of CDK2 by This compound affects the cell cycle, a critical biochemical pathway for cell proliferation. The compound’s action results in cell growth arrest at the G0-G1 stage, preventing the cell from entering the S phase, where DNA replication occurs .

Pharmacokinetics

The pharmacokinetic properties of This compound In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of This compound ’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and moisture . .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one vary with different dosages in animal models. Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

It is hypothesized that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

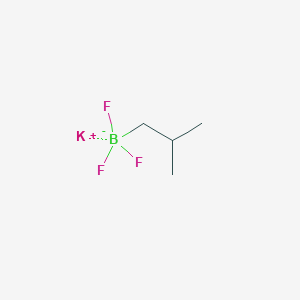

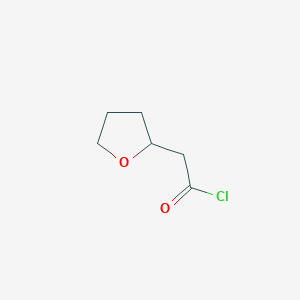

The synthesis of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-D]pyrimidine ring system . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems with enhanced biological activity.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-D]pyrimidines, N-oxides, and amine derivatives, each with distinct biological activities .

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-D]pyrimidine: Lacks the chlorine atom at the 6-position, resulting in different reactivity and biological activity.

Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Contains an additional triazole ring, which alters its chemical properties and biological interactions.

6-Amino-1H-pyrazolo[3,4-D]pyrimidine: The amino group at the 6-position provides different hydrogen bonding capabilities and reactivity.

Uniqueness

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is unique due to the presence of the chlorine atom, which enhances its electrophilicity and allows for diverse chemical modifications. This makes it a versatile scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name |

6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-7-1-2-3(8-5)9-10-4(2)11/h1H,(H2,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTQPJXESRTUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)NNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2724552.png)

![3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2724554.png)

![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)

![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2724561.png)

![N-benzyl-N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2724567.png)

![3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2724570.png)

![3-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2724571.png)